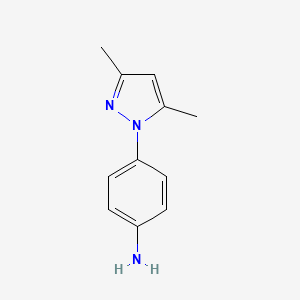

4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11/h3-7H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLODFMZXGBJAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351941 | |

| Record name | 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52708-32-4 | |

| Record name | 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline

This guide provides a comprehensive overview of a reliable and efficient protocol for the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline, a valuable building block in medicinal chemistry and materials science. The described methodology is primarily based on the direct preparation of N-substituted pyrazoles from primary aromatic amines.[1] This two-step synthesis involves the initial formation of a nitrophenyl pyrazole intermediate, followed by the reduction of the nitro group to the desired aniline.

Reaction Scheme

The synthesis proceeds in two key steps:

-

Step 1: Synthesis of 1-(4-nitrophenyl)-3,5-dimethyl-1H-pyrazole. This step involves the condensation reaction between 4-nitroaniline and 2,4-pentanedione (acetylacetone) in the presence of an aminating agent.[1]

-

Step 2: Reduction of 1-(4-nitrophenyl)-3,5-dimethyl-1H-pyrazole. The nitro group of the intermediate is reduced to an amine to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis, adapted from similar reported procedures.[1]

| Step | Reactant 1 | Molar Equiv. | Reactant 2 | Molar Equiv. | Reagent | Molar Equiv. | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Nitroaniline | 1.0 | 2,4-Pentanedione | 1.1 | O-(4-nitrobenzoyl)hydroxylamine | 1.5 | DMF | 85 | 1.5 | ~50-60* |

| 2 | 1-(4-nitrophenyl)-3,5-dimethyl-1H-pyrazole | 1.0 | - | - | SnCl₂·2H₂O | 3.0 | Ethanol | Reflux | 3-5 | ~80-90 |

*Yield is an estimate based on similar reactions with substituted anilines.[1]

Detailed Experimental Protocols

Step 1: Synthesis of 1-(4-nitrophenyl)-3,5-dimethyl-1H-pyrazole

This procedure is adapted from a general method for the direct preparation of N-substituted pyrazoles.[1]

Materials:

-

4-Nitroaniline

-

2,4-Pentanedione

-

O-(4-nitrobenzoyl)hydroxylamine

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EA)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add 4-nitroaniline (1.00 mmol), 2,4-pentanedione (1.10 mmol), and O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol).

-

Add DMF (5.0 mL) to the mixture.

-

Heat the reaction mixture to 85 °C and stir for 1.5 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1-(4-nitrophenyl)-3,5-dimethyl-1H-pyrazole.

Step 2: Reduction to this compound

This is a standard procedure for the reduction of an aromatic nitro group using tin(II) chloride.

Materials:

-

1-(4-nitrophenyl)-3,5-dimethyl-1H-pyrazole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

Procedure:

-

Dissolve 1-(4-nitrophenyl)-3,5-dimethyl-1H-pyrazole (1.00 mmol) in ethanol (10 mL).

-

Add tin(II) chloride dihydrate (3.00 mmol) to the solution.

-

Heat the mixture to reflux and stir for 3-5 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography if necessary to yield this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Reaction scheme for the synthesis of the target compound.

Logical Relationship of Synthesis Steps

This diagram shows the sequential nature of the synthesis protocol.

Caption: Logical workflow of the synthesis and purification steps.

References

An In-depth Technical Guide to the NMR Characterization of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) characterization of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline. The structural elucidation of this molecule is crucial for its application in medicinal chemistry and materials science. NMR spectroscopy serves as a primary tool for confirming the molecular structure and purity of the compound. This document outlines the expected NMR data, detailed experimental protocols, and a logical workflow for its characterization.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known spectral data of analogous structures, including 3,5-dimethylpyrazole and various 4-substituted anilines.[1][2] The exact chemical shifts may vary depending on the solvent and concentration used.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH₂ | ~3.8 | Broad Singlet | 2H |

| Aniline H-2, H-6 | ~7.2-7.4 | Doublet | 2H |

| Aniline H-3, H-5 | ~6.7-6.9 | Doublet | 2H |

| Pyrazole H-4' | ~6.0 | Singlet | 1H |

| Pyrazole CH₃-3', CH₃-5' | ~2.3 | Singlet | 6H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Aniline C-1 | ~145-147 |

| Aniline C-4 | ~130-132 |

| Aniline C-2, C-6 | ~124-126 |

| Aniline C-3, C-5 | ~115-117 |

| Pyrazole C-3', C-5' | ~148-150 |

| Pyrazole C-4' | ~106-108 |

| Pyrazole CH₃ | ~13-15 |

Interpretation of NMR Spectra

¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons: The aniline ring will exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region (δ 6.7-7.4 ppm). The protons ortho to the pyrazole substituent (H-2, H-6) are expected to be downfield compared to the protons ortho to the amino group (H-3, H-5).

-

Amino Protons: The -NH₂ protons will likely appear as a broad singlet around 3.8 ppm. The chemical shift of this peak is highly dependent on solvent, concentration, and temperature, and it may undergo deuterium exchange upon addition of D₂O.

-

Pyrazole Proton: The proton at the 4-position of the pyrazole ring (H-4') is expected to be a sharp singlet around 6.0 ppm.[1]

-

Methyl Protons: The two methyl groups on the pyrazole ring are chemically equivalent and will therefore appear as a single, sharp singlet at approximately 2.3 ppm, integrating to 6 protons.[1]

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum will show seven distinct signals.

-

Aniline Carbons: Four signals are expected for the aniline ring. The carbon attached to the nitrogen of the amino group (C-1) will be the most upfield of the aromatic carbons directly bonded to a heteroatom, while the carbon attached to the pyrazole nitrogen (C-4) will also be a quaternary carbon. The protonated carbons (C-2, C-6 and C-3, C-5) will appear in the typical aromatic region.[2][3]

-

Pyrazole Carbons: The C-3' and C-5' carbons of the pyrazole ring, being equivalent, will give a single signal in the downfield region (~148-150 ppm). The C-4' carbon will appear as a single peak in the more upfield region of the aromatic carbons (~106-108 ppm).[4][5]

-

Methyl Carbons: The two equivalent methyl carbons will produce a single, intense signal in the aliphatic region (~13-15 ppm).

Experimental Protocols

3.1. Sample Preparation

A standard procedure for preparing a sample for NMR analysis is as follows:

-

Weighing the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[6]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[7] Other potential solvents include DMSO-d₆ or Acetone-d₆.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[7] Gentle warming or vortexing can aid dissolution.[6]

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (δ = 0.00 ppm).[6]

-

Capping and Labeling: Securely cap the NMR tube and label it appropriately.

3.2. NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

¹H NMR Acquisition Parameters: [8]

-

Pulse Program: Standard single pulse (e.g., zg30).

-

Spectral Width: 0 - 16 ppm.

-

Acquisition Time: 2 - 4 seconds.

-

Relaxation Delay (d1): 2 - 5 seconds.

-

Number of Scans: 8 - 16 scans.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters: [8]

-

Pulse Program: Proton-decoupled single pulse (e.g., zgpg30).

-

Spectral Width: 0 - 220 ppm.

-

Acquisition Time: 1 - 2 seconds.

-

Relaxation Delay (d1): 2 - 5 seconds.

-

Number of Scans: 1024 - 4096 scans.

-

Temperature: 298 K (25 °C).

Data Processing: [8]

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[9]

-

Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR spectrum.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the NMR characterization of this compound.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 3,5-Dimethylpyrazole(67-51-6) 13C NMR spectrum [chemicalbook.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. organomation.com [organomation.com]

- 8. benchchem.com [benchchem.com]

- 9. scienceopen.com [scienceopen.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of the heterocyclic compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline. This molecule is of interest in medicinal chemistry and materials science due to its structural motifs, which are common in pharmacologically active compounds and functional materials. A thorough understanding of its spectral properties is crucial for its identification, purity assessment, and the structural elucidation of its derivatives.

Predicted ¹H NMR Data

The expected ¹H NMR spectral data for this compound in a deuterated solvent such as CDCl₃ is summarized in the table below. These predictions are derived from the analysis of similar compounds, including various 1-phenyl-3,5-dimethyl-1H-pyrazoles and substituted anilines.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| H-2', H-6' (Aniline) | ~ 7.2 - 7.4 | Doublet | 2H | ~ 8.5 |

| H-3', H-5' (Aniline) | ~ 6.7 - 6.8 | Doublet | 2H | ~ 8.5 |

| H-4 (Pyrazole) | ~ 5.9 - 6.0 | Singlet | 1H | N/A |

| -NH₂ (Aniline) | ~ 3.7 - 4.0 | Broad Singlet | 2H | N/A |

| -CH₃ (C3-Pyrazole) | ~ 2.2 - 2.3 | Singlet | 3H | N/A |

| -CH₃ (C5-Pyrazole) | ~ 2.2 - 2.3 | Singlet | 3H | N/A |

Structural Representation and Proton Assignment

The structure of this compound with the predicted proton assignments is illustrated below.

Caption: Molecular structure of this compound with proton assignments.

Experimental Protocols

A general procedure for the synthesis of this compound and the subsequent acquisition of its ¹H NMR spectrum is outlined below. This protocol is based on common methods for the synthesis of similar N-arylpyrazoles.

Synthesis of this compound:

A common synthetic route involves the condensation of 4-hydrazinylaniline with acetylacetone (2,4-pentanedione).

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydrazinylaniline hydrochloride (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Reagent: To this solution, add acetylacetone (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

¹H NMR Sample Preparation and Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the solvent peak is used as a reference.

-

Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters: Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

Spectral Interpretation and Logical Relationships

The predicted ¹H NMR spectrum can be logically interpreted based on the electronic environment of the protons in the molecule.

Caption: Logical relationship between the molecular structure and the predicted ¹H NMR signals.

This technical guide provides a comprehensive overview of the expected ¹H NMR spectrum of this compound, grounded in the analysis of analogous compounds. The provided data and protocols serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science for the identification and characterization of this and related molecules.

13C NMR chemical shifts of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline

In-depth Technical Guide: 13C NMR Chemical Shifts of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound this compound. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who are utilizing this compound in their work. This guide offers detailed spectral data, experimental protocols for obtaining such data, and a logical workflow for the synthesis and characterization of the title compound.

Introduction

This compound is a chemical compound of interest in medicinal chemistry and materials science due to its unique structural features, which combine an aniline moiety with a dimethyl-pyrazole ring. Understanding its molecular structure is crucial for elucidating its properties and potential applications. 13C NMR spectroscopy is a powerful analytical technique for the structural characterization of organic molecules, providing detailed information about the carbon skeleton. This guide focuses on the 13C NMR spectral data of this specific aniline derivative.

13C NMR Spectral Data

The 13C NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d6). The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak.

Table 1: 13C NMR Chemical Shifts of this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (Amide) | 168.04 |

| C (aromatic) | 148.69 |

| C (aromatic) | 140.24 |

| C (aromatic) | 133.15 |

| C (aromatic) | 128.98 |

| C (aromatic) | 120.73 |

| C (aromatic) | 113.88 |

| C (aromatic) | 106.01 |

| CH3 | 13.91 |

| CH3 | 13.38 |

Experimental Protocol

The following is a representative experimental protocol for acquiring the 13C NMR spectrum of this compound.

Instrumentation:

-

A high-resolution NMR spectrometer, such as a Bruker Avance III HD 400 MHz or equivalent, equipped with a 5 mm broadband probe.

Sample Preparation:

-

Weigh approximately 20-30 mg of dry this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition Parameters:

-

Solvent: DMSO-d6

-

Temperature: 298 K (25 °C)

-

Frequency: 100 MHz for 13C nucleus

-

Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker instrument).

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Spectral Width: 0-200 ppm.

Data Processing:

-

The raw data (Free Induction Decay - FID) is processed with an exponential multiplication function to improve the signal-to-noise ratio.

-

A Fourier transform is applied to the processed FID to obtain the frequency-domain spectrum.

-

The spectrum is phase-corrected and baseline-corrected.

-

The chemical shifts are referenced to the residual solvent peak of DMSO-d6 at 39.52 ppm.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Caption: Workflow for the synthesis and characterization of the target compound.

This guide provides essential 13C NMR data and procedural information for researchers working with this compound. The provided experimental protocol can be adapted to available instrumentation, and the workflow diagram offers a clear overview of the process from synthesis to final characterization.

Crystal Structure Analysis of a Substituted Pyrazolylaniline Derivative: A Technical Overview

Please note: An exhaustive search for the crystal structure analysis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline did not yield specific crystallographic data for this compound. To illustrate the requested in-depth technical guide, this document presents a detailed analysis of a closely related and structurally characterized compound: N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline . This report will serve as a representative example of the experimental protocols, data presentation, and visualization requested.

This technical guide provides a comprehensive overview of the crystal structure analysis of N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline, targeting researchers, scientists, and professionals in drug development. The document details the experimental procedures, presents crystallographic data in a structured format, and includes visualizations of the experimental workflow and molecular structure.

Data Presentation

The crystallographic data for N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline has been determined by single-crystal X-ray diffraction. A summary of the key data is presented in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₂₀H₁₉N₅O |

| Formula Weight | 345.40 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 17.746(7) Å |

| b | 6.942(3) Å |

| c | 14.474(6) Å |

| α | 90° |

| β | 99.738(5)° |

| γ | 90° |

| Volume | 1757.6(12) ų |

| Z | 4 |

| Calculated Density | 1.305 Mg/m³ |

| Absorption Coefficient | 0.09 mm⁻¹ |

| F(000) | 728 |

| Crystal Size | 0.28 × 0.20 × 0.08 mm |

| Theta Range for Data Collection | 2.3 to 25.0° |

| Reflections Collected | 9198 |

| Independent Reflections | 3096 [R(int) = 0.025] |

| Completeness to Theta = 25.0° | 99.8 % |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 3096 / 0 / 238 |

| Goodness-of-fit on F² | 1.04 |

| Final R indices [I>2sigma(I)] | R1 = 0.039, wR2 = 0.108 |

| R indices (all data) | R1 = 0.058, wR2 = 0.121 |

| Largest Diff. Peak and Hole | 0.19 and -0.19 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)[1]

| Bond | Length (Å) |

| N1-N2 | 1.3701(18) |

| N2-C9 | 1.311(2) |

| N3-N4 | 1.4140(19) |

| N4-C12 | 1.290(2) |

**Table 3: Selected Dihedral Angles (°) **[1]

| Angle | Value (°) |

| Pyrazole Ring - Oxadiazole Ring | 7.97(6) |

| Pyrazole Ring - Phenyl Ring | 42.74(6) |

| Oxadiazole Ring - Benzene Ring | 4.35(5) |

Experimental Protocols

Synthesis of N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline[1]

A mixture of N'-(4-(dimethylamino)benzylidene)-5-methyl-1-phenyl-1H-pyrazole-4-carbohydrazide (0.694 g, 2 mmol) and iodosobenzene diacetate (0.644 g, 2 mmol) in anhydrous ethanol (50 ml) was stirred in a 100 ml flask at room temperature for 2 hours. The solid product that formed was collected by filtration and washed with anhydrous ethanol. Single crystals suitable for X-ray analysis were obtained by the slow evaporation of an ethanol solution.

Single-Crystal X-ray Diffraction[1]

Data collection was performed on a Bruker APEXII CCD area-detector diffractometer. The crystal was kept at 293(2) K during data collection. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow from synthesis to the final crystal structure determination.

Caption: Experimental workflow for the synthesis and crystal structure analysis.

Molecular Structure

The following diagram shows the molecular structure of N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline with a partial atom numbering scheme for the heterocyclic cores.

Caption: Molecular structure of the analyzed compound.

Conclusion

The crystal structure of N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline has been successfully determined. The molecule crystallizes in the monoclinic space group P2₁/c. The pyrazole and oxadiazole rings are nearly coplanar, while the phenyl and benzene rings are twisted with respect to the central heterocyclic system. This detailed structural information is valuable for understanding the conformation and potential intermolecular interactions of this class of compounds, which can inform rational drug design and development efforts. Pyrazole derivatives are known to exhibit a wide range of biological activities, and a thorough understanding of their three-dimensional structure is crucial for elucidating their mechanism of action.[1]

References

An In-depth Technical Guide on the Spectroscopic Data of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline. The information presented herein is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry who require detailed structural and analytical information on this heterocyclic amine. This document summarizes key spectroscopic data in tabular format, outlines a detailed experimental protocol for its synthesis, and provides a visual representation of the synthetic workflow.

Spectroscopic Data

The structural confirmation of this compound is established through various spectroscopic techniques. The key data from proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are summarized below.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.21 | d, J=8.6 Hz | 2H | Ar-H (ortho to pyrazole) |

| 6.75 | d, J=8.6 Hz | 2H | Ar-H (ortho to NH₂) |

| 5.95 | s | 1H | Pyrazole C4-H |

| 3.70 | br s | 2H | -NH₂ |

| 2.29 | s | 3H | Pyrazole C3-CH₃ |

| 2.20 | s | 3H | Pyrazole C5-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 149.8 | Pyrazole C5 |

| 145.4 | Aromatic C-NH₂ |

| 140.2 | Pyrazole C3 |

| 132.1 | Aromatic C-N (pyrazole) |

| 125.0 | Aromatic CH (ortho to pyrazole) |

| 115.2 | Aromatic CH (ortho to NH₂) |

| 106.8 | Pyrazole C4 |

| 13.7 | Pyrazole C5-CH₃ |

| 13.4 | Pyrazole C3-CH₃ |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3435, 3350 | Strong, Sharp | N-H stretching (asymmetric and symmetric) of -NH₂ |

| 3040 | Medium | Aromatic C-H stretching |

| 2920, 2855 | Medium | Aliphatic C-H stretching (CH₃) |

| 1625 | Strong | N-H bending (scissoring) of -NH₂ |

| 1595, 1518 | Strong | Aromatic C=C stretching |

| 1450 | Medium | CH₃ bending |

| 1290 | Strong | Aromatic C-N stretching |

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 187.11 | [M]⁺ (Molecular Ion) |

| 172.09 | [M - CH₃]⁺ |

| 92.06 | [C₆H₆N]⁺ |

Experimental Protocols

A widely used and efficient method for the synthesis of 1-aryl-3,5-dimethylpyrazoles involves the condensation of an arylhydrazine with acetylacetone (2,4-pentanedione).

Synthesis of this compound

Materials:

-

4-Hydrazinylaniline dihydrochloride

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

-

Sodium acetate

-

Water

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 4-hydrazinylaniline dihydrochloride (1.0 eq) in a mixture of ethanol and water (1:1) is prepared in a round-bottom flask.

-

Sodium acetate (2.2 eq) is added to the solution to neutralize the hydrochloride salt and liberate the free hydrazine. The mixture is stirred at room temperature for 15 minutes.

-

Acetylacetone (1.1 eq) is then added dropwise to the reaction mixture.

-

The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

After completion of the reaction, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

-

The resulting aqueous residue is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.

Spectroscopic Analysis Protocol:

-

¹H and ¹³C NMR: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer using deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as the internal standard.

-

IR Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer using potassium bromide (KBr) pellets or as a thin film.

-

Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Determining the Solubility of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline is a heterocyclic compound incorporating both a pyrazole and an aniline moiety. Such structures are of significant interest in medicinal chemistry and materials science. The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a fundamental physicochemical property that influences its purification, crystallization, formulation, and ultimately, its bioavailability. A thorough understanding of a compound's solubility profile is therefore essential for its development.

This guide presents a standardized approach to experimentally determine the solubility of this compound.

Predicted Solubility Profile (Qualitative)

Based on the general solubility principles of related compounds, a qualitative prediction of the solubility of this compound can be made:

Therefore, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents (e.g., DMSO, DMF, acetone) and alcohols (e.g., ethanol, methanol), and potentially lower solubility in nonpolar solvents (e.g., hexane, toluene). However, empirical determination is necessary for quantitative assessment.

Experimental Protocol for Solubility Determination

The following protocol details the static equilibrium method, also known as the shake-flask method, which is a reliable technique for determining the thermodynamic solubility of a compound.[7][8][9][10]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatic shaker or orbital shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

Evaporating dishes

-

Vacuum oven

Experimental Workflow

The overall workflow for determining the solubility is depicted in the diagram below.

Caption: A flowchart of the experimental workflow for determining the solubility of a solid compound in an organic solvent.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a true equilibrium with the solid phase is reached.[7]

-

Pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[7] It is advisable to determine the equilibration time by taking measurements at different time points until a constant concentration is observed.

-

-

Sample Collection and Analysis (Gravimetric Method):

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a syringe filter to remove any undissolved solid particles.

-

Dispense the filtered, saturated solution into a pre-weighed evaporating dish.

-

Record the exact volume of the aliquot taken.

-

Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.[11]

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is the final mass of the evaporating dish and residue minus the initial mass of the empty evaporating dish.

-

The solubility is then calculated by dividing the mass of the solid residue by the volume of the aliquot taken. The units are typically expressed as mg/mL or g/L.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. A tabular format is recommended.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Template)

| Organic Solvent | Dielectric Constant (at 20°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | Experimental Data | Calculated Data |

| Ethanol | 24.5 | Experimental Data | Calculated Data |

| Acetone | 20.7 | Experimental Data | Calculated Data |

| Dichloromethane | 8.93 | Experimental Data | Calculated Data |

| Ethyl Acetate | 6.02 | Experimental Data | Calculated Data |

| Toluene | 2.38 | Experimental Data | Calculated Data |

| n-Hexane | 1.88 | Experimental Data | Calculated Data |

Note: The dielectric constants are provided as a reference for solvent polarity.

Conclusion

This technical guide provides a detailed framework for the experimental determination of the solubility of this compound in organic solvents. By following the outlined static equilibrium method and utilizing the provided data presentation structure, researchers can generate the critical solubility data necessary for advancing the development of this compound for its intended applications in pharmaceuticals and other scientific domains. The provided workflow diagram offers a clear visual representation of the experimental process, ensuring methodological consistency.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 4. chembk.com [chembk.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Pyrazole | 288-13-1 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 9. pharmacyfreak.com [pharmacyfreak.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. uomus.edu.iq [uomus.edu.iq]

physical and chemical properties of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline is a heterocyclic aromatic amine that has garnered interest in medicinal chemistry and materials science. Its structure, featuring a substituted pyrazole ring linked to an aniline moiety, provides a versatile scaffold for the development of novel compounds with diverse biological activities. This technical guide offers a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance, particularly in the context of drug development.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, characterization, and application in various chemical and biological studies.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 52708-32-4 | [1] |

| Chemical Formula | C₁₁H₁₃N₃ | [1] |

| Molecular Weight | 187.24 g/mol | Calculated |

| Melting Point | 69-71 °C | [2] |

| Boiling Point | 389.0 ± 42.0 °C (Predicted) | [2] |

| pKa | 2.96 ± 0.10 (Predicted) | [2] |

| LogP | 2.08 (Predicted) | [3] |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and chloroform. Moderately soluble in water. |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below are the key spectral data.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.33–7.27 | m | 2H | Ar-H |

| 6.96–6.90 | m | 2H | Ar-H |

| 5.94 | s | 1H | Pyrazole-H |

| 3.80 | s | 3H | OCH₃ |

| 2.27 | s | 3H | CH₃ |

| 2.22 | s | 3H | CH₃ |

Reference Spectrum: [4]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| 158.7 | Ar-C |

| 148.5 | Pyrazole-C |

| 139.4 | Pyrazole-C |

| 133.1 | Ar-C |

| 126.4 | Ar-CH |

| 114.1 | Ar-CH |

| 106.2 | Pyrazole-CH |

| 55.5 | OCH₃ |

| 13.5 | CH₃ |

| 12.1 | CH₃ |

Reference Spectrum: [4]

FT-IR (Fourier-Transform Infrared) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic peaks for N-H stretching of the aniline group, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the aromatic and pyrazole rings, and N-H bending. For a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, characteristic N-H stretches are observed at 3448 cm⁻¹ and 3328 cm⁻¹, and aromatic ring vibrations at 1626 cm⁻¹[5].

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight (187.24 g/mol ). Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the bond between the aniline and pyrazole rings.

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of both anilines and pyrazoles.

-

Basicity: The aniline moiety imparts basic properties to the molecule, allowing it to react with acids to form ammonium salts.

-

N-Arylation and N-Alkylation: The nitrogen atom of the aniline can undergo various coupling reactions.

-

Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic substitution, with directing effects to the ortho and para positions relative to the amino group.

-

Coordination Chemistry: The nitrogen atoms of the pyrazole ring can act as ligands, coordinating with metal ions to form metal complexes. This property is of interest in catalysis and materials science.[6]

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

A common method for the synthesis of N-arylpyrazoles is the Ullmann condensation. The following is a general protocol adapted from procedures for similar compounds.[7]

Materials:

-

4-Iodoaniline

-

3,5-Dimethylpyrazole

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dried round-bottom flask, add 4-iodoaniline (1.0 eq), 3,5-dimethylpyrazole (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous DMF to the flask.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 4-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ANILINE CAS#: 60639-22-7 [amp.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Buy 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline | 1005596-25-7 [smolecule.com]

- 7. scbt.com [scbt.com]

Technical Guide: 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline (CAS 52708-32-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline (CAS 52708-32-4), along with a list of potential suppliers and a generalized synthetic protocol based on related compounds.

Chemical and Physical Properties

This compound is a heterocyclic aromatic amine. Its core structure consists of a dimethyl-substituted pyrazole ring linked to an aniline moiety.

| Property | Value | Source(s) |

| CAS Number | 52708-32-4 | [1][2][3][4][5][6][7][8][9][10][11][12][13] |

| IUPAC Name | This compound | [1][2][4][5][7][8][13] |

| Synonyms | 1-(4-Aminophenyl)-3,5-dimethyl-1H-pyrazole | [8] |

| Molecular Formula | C₁₁H₁₃N₃ | [1][2][3][5][7] |

| Molecular Weight | 187.24 g/mol | [1][3][5][7] |

| Melting Point | 78 °C | [6] |

| Boiling Point | 338.2 °C at 760 mmHg | [6] |

| Appearance | Solid | [1] |

Note: Some sources indicate that data for properties like melting and boiling points are not available. The provided values are from single sources and should be confirmed experimentally.

Potential Suppliers

A number of chemical suppliers list this compound in their catalogs. Researchers should contact these suppliers directly to inquire about availability, purity, and pricing.

-

2a biotech

-

abcr Gute Chemie[3]

-

Alfa Chemistry

-

Ambeed

-

Angene Chemical[2]

-

Apollo Scientific[8]

-

BLD Pharm[13]

-

Chemchart

-

ETA chemicals Co.,Ltd[11]

-

Fisher Scientific (via eMolecules)[1]

-

LookChem[9]

-

Molbase[6]

-

Sapphire Bioscience[10]

-

Vihasibio Sciences PVT LTD[4]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general and plausible synthetic route can be inferred from the synthesis of structurally similar N-substituted pyrazoles. The following protocol is a representative example based on the reaction of a primary aromatic amine with a β-diketone.

General Synthesis of 1-Aryl-3,5-dimethylpyrazoles

This procedure is adapted from methodologies described for the synthesis of related pyrazole derivatives.[1]

Reaction:

4-Phenylamine (Aniline) reacts with 2,4-pentanedione in the presence of an aminating agent and a suitable solvent to yield this compound.

Materials:

-

4-nitroaniline (as a precursor to 4-aminophenylhydrazine, or directly using 4-aminophenylhydrazine if available)

-

2,4-pentanedione (acetylacetone)

-

Hydrazine hydrate (if starting from a non-hydrazine precursor)

-

Appropriate solvent (e.g., ethanol, acetic acid)

-

Catalyst (if necessary, e.g., acid catalyst)

Procedure:

-

Formation of the Hydrazine (if necessary): If starting with an aniline derivative that is not a hydrazine, it would first need to be converted. A common method is the diazotization of the aniline followed by reduction.

-

Condensation Reaction: The substituted phenylhydrazine (in this case, 4-aminophenylhydrazine) is reacted with an equimolar amount of 2,4-pentanedione.

-

Cyclization: The reaction mixture is typically heated under reflux in a suitable solvent such as ethanol or acetic acid. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Note: The specific reaction conditions (temperature, reaction time, and purification method) would need to be optimized for this particular substrate to achieve the best yield and purity.

Visualizations

The following diagram illustrates a generalized workflow for the synthesis of 1-aryl-3,5-dimethylpyrazoles, which is applicable for the target compound.

Caption: Generalized synthetic workflow for 1-aryl-3,5-dimethylpyrazoles.

Biological Activity and Signaling Pathways

The search of scientific literature did not yield specific studies detailing the biological activity or involvement in signaling pathways for this compound (CAS 52708-32-4). However, the pyrazole moiety is a common scaffold in medicinal chemistry, and various derivatives have been investigated for a wide range of biological activities, including antimicrobial and anticancer properties.[2][5] Further research is required to elucidate the specific biological functions and mechanisms of action for this particular compound.

References

- 1. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | MDPI [mdpi.com]

- 4. growingscience.com [growingscience.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. chemmethod.com [chemmethod.com]

- 13. chemmethod.com [chemmethod.com]

molecular weight and formula of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline. This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery due to its diverse pharmacological activities.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₃N₃ |

| Molecular Weight | 187.24 g/mol [1][2] |

| IUPAC Name | This compound[3][4] |

| CAS Number | 52708-32-4[3][4] |

| Canonical SMILES | CC1=CC(=NN1C2=CC=C(C=C2)N)C |

| InChI Key | WPGFYAUWKUKJFK-UHFFFAOYSA-N[1] |

| Appearance | Solid (form)[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic routes for N-arylpyrazoles. A common and effective method involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound. Below is a detailed experimental protocol based on general procedures for similar compounds.

Experimental Protocol: Synthesis via Condensation

This protocol outlines the synthesis of this compound from 4-aminophenylhydrazine and acetylacetone.

Materials:

-

4-Aminophenylhydrazine hydrochloride

-

Acetylacetone (2,4-pentanedione)

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate solution (saturated)

-

Ethyl acetate

-

Hexane

-

Anhydrous Magnesium Sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminophenylhydrazine hydrochloride (1 equivalent) in a mixture of ethanol and glacial acetic acid.

-

Addition of Reagent: To the stirred solution, add acetylacetone (1.1 equivalents) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Applications in Drug Development

Pyrazole derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. While specific research on the biological activity of this compound is not extensively documented, related compounds have shown potential as:

-

Anticancer Agents: Many pyrazole derivatives have been investigated for their antiproliferative and apoptotic effects on various cancer cell lines. Some have been shown to act as inhibitors of crucial enzymes in cancer progression, such as cyclin-dependent kinases (CDKs)[5].

-

Enzyme Inhibitors: The pyrazole moiety is a key pharmacophore in several enzyme inhibitors. For instance, some pyrazole-containing compounds have been explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV), which is a target for the treatment of type 2 diabetes[2][6].

-

Antimicrobial Agents: Research has indicated that pyrazole derivatives can possess antibacterial and antifungal properties[7].

-

Anti-inflammatory Agents: The anti-inflammatory potential of pyrazole-based compounds is another area of active investigation.

Postulated Signaling Pathway Involvement

Given the documented activity of similar pyrazole derivatives as enzyme inhibitors, a plausible mechanism of action for this compound in a therapeutic context could involve the inhibition of a key signaling kinase. The diagram below illustrates a hypothetical signaling pathway where a pyrazole-containing inhibitor, such as the title compound, could exert its effect.

This diagram depicts a generic signaling cascade often implicated in cell growth and proliferation. A pyrazole-based inhibitor could potentially bind to the active site of a kinase (e.g., Kinase B) in this pathway, thereby blocking the downstream signaling and leading to a therapeutic effect, such as the inhibition of cancer cell growth. Further research is necessary to identify the specific molecular targets of this compound.

References

- 1. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole-Pyrazole-Piperazine Chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Pyrazole Anilines from Hydrazine and Diketones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of pyrazole anilines, a critical scaffold in medicinal chemistry, through the condensation reaction of hydrazines and 1,3-diketones, famously known as the Knorr pyrazole synthesis. This document details the underlying reaction mechanism, provides step-by-step experimental protocols for the synthesis and purification of N-phenylpyrazoles, and presents quantitative data on reaction yields and spectroscopic characterization. Furthermore, it explores the biological significance of pyrazole anilines as kinase inhibitors and visualizes their interaction with key signaling pathways, offering valuable insights for researchers in drug discovery and development.

Introduction

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, with a significant number of approved drugs containing this heterocyclic motif.[1] Their metabolic stability and diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them privileged scaffolds in drug design.[1][2] Pyrazole anilines, in particular, which incorporate an aniline moiety, have demonstrated significant potential as potent inhibitors of various protein kinases, playing a crucial role in regulating cellular signaling pathways implicated in diseases such as cancer.[3][4]

The most direct and widely utilized method for the synthesis of N-substituted pyrazoles is the Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine.[5][6] This guide focuses on the synthesis of pyrazole anilines, primarily through the reaction of phenylhydrazine with various 1,3-diketones, yielding N-phenylpyrazoles.

Reaction Mechanism: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis proceeds via an acid-catalyzed condensation-cyclization mechanism.[2][5] The reaction is initiated by the nucleophilic attack of a hydrazine derivative on one of the carbonyl groups of the 1,3-diketone. In the case of an aniline-substituted hydrazine, such as phenylhydrazine, the reaction proceeds as follows:

-

Hydrazone Formation: The reaction typically begins with the acid-catalyzed condensation of the more nucleophilic nitrogen of phenylhydrazine with one of the carbonyl groups of the 1,3-diketone to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

-

Dehydration: The resulting cyclic intermediate readily undergoes dehydration to form the stable aromatic pyrazole ring.

When using unsymmetrical 1,3-diketones, the initial attack of the substituted hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers. The regioselectivity is influenced by the steric and electronic properties of the substituents on both the diketone and the hydrazine.[7]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of N-phenylpyrazoles, a common class of pyrazole anilines.

General Procedure for the Synthesis of 3,5-Disubstituted-1-phenyl-1H-pyrazoles

This protocol is a generalized procedure based on established methods for the Knorr pyrazole synthesis.[8]

Materials:

-

Substituted 1,3-diketone (1.0 mmol)

-

Phenylhydrazine (1.0 mmol)

-

Ethanol or Glacial Acetic Acid (10 mL)

-

Catalytic amount of a protic acid (e.g., a few drops of concentrated HCl or H₂SO₄), if necessary.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-diketone (1.0 mmol) in ethanol or glacial acetic acid (10 mL).

-

Add phenylhydrazine (1.0 mmol) to the solution.

-

If using a neutral solvent like ethanol, add a catalytic amount of acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold ethanol and dry it under a vacuum.

-

If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation. Collect the solid by filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Purification by Column Chromatography

For high-purity compounds, column chromatography is the preferred method of purification.[9][10][11]

Materials and Equipment:

-

Crude pyrazole aniline product

-

Silica gel (230-400 mesh)

-

Eluent system (e.g., a mixture of hexane and ethyl acetate)

-

Glass chromatography column

-

Collection tubes

-

TLC plates and chamber

-

UV lamp

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

-

Column Packing: Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the top of the silica gel bed.

-

Elution: Elute the column with the chosen solvent system, collecting fractions in separate tubes.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrazole aniline.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of pyrazole anilines, including reaction yields and spectroscopic data for characterization.

Table 1: Synthesis of Substituted N-Phenylpyrazoles - Reaction Conditions and Yields

| Entry | 1,3-Diketone | Hydrazine | Solvent | Conditions | Yield (%) | Reference |

| 1 | Acetylacetone | Phenylhydrazine | Ethanol | Reflux, 2h | 85 | [8] |

| 2 | Benzoylacetone | Phenylhydrazine | Acetic Acid | Reflux, 3h | 92 | [4] |

| 3 | Dibenzoylmethane | Phenylhydrazine | Ethanol | Reflux, 4h | 90 | [8] |

| 4 | 1,1,3,3-Tetramethoxypropane | Phenylhydrazine | Acetic Acid/Oleum | Reflux | Not specified | [8] |

| 5 | Ethyl acetoacetate | Phenylhydrazine | Ethanol | Reflux, 1h | 95 | [12] |

| 6 | 2-(Trifluoromethyl)-1,3-diketone | Phenylhydrazine | Ethanol | Reflux | 63 | [13] |

Table 2: Spectroscopic Data for Representative N-Phenylpyrazoles

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) | MS (m/z) |

| 1,3,5-Trimethyl-1-phenyl-1H-pyrazole | 7.50-7.20 (m, 5H, Ar-H), 6.01 (s, 1H, pyrazole-H), 2.30 (s, 3H, CH₃), 2.25 (s, 3H, CH₃) | 148.5, 140.1, 139.5, 129.2, 127.5, 125.0, 107.2, 13.8, 11.5 | 3060 (Ar C-H), 2920 (C-H), 1595 (C=N), 1500 (C=C) | 186 (M⁺) |

| 3,5-Diphenyl-1-phenyl-1H-pyrazole | 7.95 (d, 2H, Ar-H), 7.50-7.25 (m, 13H, Ar-H), 6.85 (s, 1H, pyrazole-H) | 152.0, 144.5, 139.0, 133.0, 130.5, 129.0, 128.8, 128.5, 128.2, 126.0, 125.5, 105.5 | 3055 (Ar C-H), 1598 (C=N), 1495 (C=C), 760, 690 (Ar C-H bend) | 296 (M⁺) |

| 3-Methyl-1,5-diphenyl-1H-pyrazole | 7.70-7.20 (m, 10H, Ar-H), 6.45 (s, 1H, pyrazole-H), 2.35 (s, 3H, CH₃) | 151.0, 142.0, 139.8, 133.5, 129.0, 128.7, 128.5, 128.0, 125.5, 106.0, 14.0 | 3060 (Ar C-H), 2925 (C-H), 1600 (C=N), 1505 (C=C) | 234 (M⁺) |

Note: Spectroscopic data are generalized from various sources and may vary slightly depending on the specific experimental conditions.[1][14][15][16][17][18]

Biological Significance and Signaling Pathways

Pyrazole anilines have emerged as potent inhibitors of several protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Two prominent pathways targeted by pyrazole-based inhibitors are the Cyclin-Dependent Kinase (CDK) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

Inhibition of Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are a family of serine/threonine kinases that control the progression of the cell cycle.[3] In many cancers, the CDK signaling pathway is hyperactive, leading to uncontrolled cell proliferation. Pyrazole aniline derivatives have been developed as potent CDK inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.

Inhibition of JAK/STAT Signaling Pathway

The JAK/STAT pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and differentiation.[19][20] Aberrant JAK/STAT signaling is implicated in various cancers and inflammatory diseases. Pyrazole anilines have been designed as inhibitors of JAK kinases, thereby blocking the downstream signaling cascade.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of pyrazole anilines.

Conclusion

The synthesis of pyrazole anilines via the Knorr condensation of hydrazines and 1,3-diketones remains a robust and versatile method for accessing this important class of compounds. This guide has provided a detailed overview of the reaction, including its mechanism, practical experimental protocols, and methods for purification and characterization. The presented quantitative data and visualizations of relevant signaling pathways underscore the significance of pyrazole anilines in drug discovery, particularly in the development of kinase inhibitors. The information contained herein is intended to serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development.

References

- 1. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. name-reaction.com [name-reaction.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. mdpi.com [mdpi.com]

- 5. jk-sci.com [jk-sci.com]

- 6. growingscience.com [growingscience.com]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. orgsyn.org [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Spectroscopic studies of some 1-phenylpyrazole derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 18. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cusabio.com [cusabio.com]

- 20. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

The Knorr Pyrazole Synthesis with Anilines: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Ludwig Knorr in 1883, remains a highly relevant and versatile method for the preparation of pyrazole derivatives.[1][2][3] Pyrazoles are a critical scaffold in medicinal chemistry, found in numerous pharmaceuticals. This technical guide provides an in-depth exploration of the Knorr pyrazole synthesis mechanism, with a specific focus on the use of anilines as the hydrazine component. It includes detailed mechanistic pathways, experimental protocols, and quantitative data to support researchers in the application of this important reaction.

Core Mechanism of the Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is fundamentally a cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[1][3] The reaction is typically catalyzed by acid and proceeds through the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1][3]

The general mechanism can be outlined in the following key steps:

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of the hydrazine derivative on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is often the rate-determining step and is typically accelerated by acid catalysis, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[2] This condensation reaction forms a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone then acts as an intramolecular nucleophile, attacking the remaining carbonyl group. This step leads to the formation of a cyclic hemiaminal intermediate.

-

Dehydration: The cyclic intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable, aromatic pyrazole ring.

When an unsymmetrical 1,3-dicarbonyl compound is used, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products.[1] The regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions, such as pH.[1]

The Role of Anilines in the Knorr Pyrazole Synthesis

While the classical Knorr synthesis often employs hydrazine or phenylhydrazine, substituted anilines can also be utilized as the hydrazine precursor, typically after conversion to the corresponding arylhydrazine. However, the use of aniline derivatives directly in the reaction mixture presents unique mechanistic considerations.

Aniline can act as a nucleophilic catalyst, particularly for the initial hydrazone formation.[4] However, studies have shown that while aniline catalysis can accelerate the formation of the hydrazone intermediate, it can also inhibit the subsequent pyrazole cyclization.[4] This inhibition is thought to be due to the formation of a relatively stable aniline-iminium species, which may be kinetically stable towards the intramolecular attack by the amide nitrogen required for cyclization.[4] This effect is particularly pronounced at higher pH.[4] Therefore, careful control of reaction conditions, especially pH, is crucial when anilines are involved in the reaction pathway. Acidic conditions generally favor both the initial condensation and the subsequent cyclization and dehydration steps.[4]

Visualizing the Reaction Pathway

The following diagram illustrates the general mechanism of the Knorr pyrazole synthesis.

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocols

The following is a representative experimental protocol for a reaction involving a substituted aniline derivative and a 1,3-dicarbonyl compound, leading to a pyrazole precursor. This protocol is based on the synthesis of 3-(2-(4-Chlorophenyl)-hydrazono)-pentane-2,4-dione.[5]

Synthesis of 3-(2-(4-Chlorophenyl)-hydrazono)-pentane-2,4-dione [5]

-

Materials:

-

4-Chloroaniline (0.01 mole)

-

Concentrated Hydrochloric Acid (8 mL)

-

Water (6 mL)

-

Sodium Nitrite (0.02 mole)

-

Acetylacetone (0.01 mole)

-

Sodium Acetate (0.05 mole)

-

Ethanol (20 mL)

-

-

Procedure:

-

Dissolve 4-chloroaniline (0.01 mole) in a mixture of concentrated HCl (8 mL) and water (6 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add a cold aqueous solution of sodium nitrite (0.02 mole) to the cooled aniline solution to form the diazonium salt.

-

Filter the cold diazonium salt solution into a cooled solution of acetylacetone (0.01 mole) and sodium acetate (0.05 mole) in ethanol (20 mL).

-

Stir the reaction mixture for 2 hours.

-

Filter the resulting solid, dry it, and purify by recrystallization from ethanol to obtain the hydrazono-pentane-2,4-dione product.

-

This intermediate can then be reacted with hydrazine hydrate to form the corresponding pyrazole.[5]

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of N-aryl pyrazoles via the Knorr synthesis and related methods.

| Entry | Arylhydrazine/Aniline Derivative | 1,3-Dicarbonyl Compound | Product | Yield (%) | Reference |

| 1 | Phenylhydrazine | Ethyl Acetoacetate | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Not specified | [1] |

| 2 | Phenylhydrazine | Heptane-3,5-dione | 3,5-Diethyl-1-phenyl-1H-pyrazole | 85 | [6] |

| 3 | 4-Bromophenylhydrazine | Heptane-3,5-dione | 1-(4-Bromophenyl)-3,5-diethyl-1H-pyrazole | 82 | [6] |

| 4 | 4-tert-Butylphenylhydrazine | Heptane-3,5-dione | 1-(4-tert-Butylphenyl)-3,5-diethyl-1H-pyrazole | 88 | [6] |

Spectroscopic Data for a Representative N-Aryl Pyrazole: 3,5-Diethyl-1-phenyl-1H-pyrazole [6]

-

¹H NMR (200 MHz, CDCl₃) δ: 7.42 (m, 5H), 6.08 (s, 1H), 2.68 (m, 4H), 1.36-1.21 (m, 6H)

-

¹³C NMR (50 MHz, CDCl₃) δ: 154.7, 145.8, 140.2, 129.2, 127.3, 125.2, 103.2, 21.7, 19.6, 14.2, 13.15

-

MS (ESI): m/z = 201 [M+H]⁺

Conclusion

The Knorr pyrazole synthesis remains a powerful tool for the construction of N-aryl pyrazoles, which are of significant interest in drug discovery and development. Understanding the nuanced role of anilines in this reaction, particularly their potential to both catalyze and inhibit different stages of the mechanism, is critical for optimizing reaction outcomes. By carefully controlling reaction conditions and utilizing appropriate protocols, researchers can effectively leverage this classic reaction for the synthesis of a diverse range of pyrazole derivatives.

References

Methodological & Application

Application Notes and Protocols for 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline as a Ligand in Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline is a versatile N-donor heterocyclic ligand. Its structure, featuring a pyrazole ring and an aniline moiety, allows for the formation of stable coordination complexes with a variety of transition metals. The nitrogen atoms of the pyrazole ring can effectively chelate with metal ions, creating complexes with unique electronic and catalytic properties.[1] While detailed literature on the metal complexes of this specific ligand is emerging, extensive research on analogous pyrazole-containing ligands has demonstrated significant potential in catalysis, materials science, and medicinal chemistry, including applications as antimicrobial and anticancer agents.[2]

This document provides an overview of the potential applications of metal complexes of this compound, along with generalized experimental protocols for their synthesis and evaluation. The protocols and data for specific applications are based on closely related and structurally similar pyrazole-ligated metal complexes and should be considered as a starting point for experimental design and optimization.

Synthesis of the Ligand and its Metal Complexes

Synthesis of this compound

A common route for the synthesis of N-aryl-pyrazoles involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. For this compound, this involves the reaction of 4-hydrazinylaniline with acetylacetone (2,4-pentanedione).

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydrazinylaniline hydrochloride (1 equivalent) in ethanol.

-

Addition of Reagents: To this solution, add acetylacetone (1.1 equivalents) and a catalytic amount of glacial acetic acid.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-